N-cyclohexylaziridine-1-carboxamide

Übersicht

Beschreibung

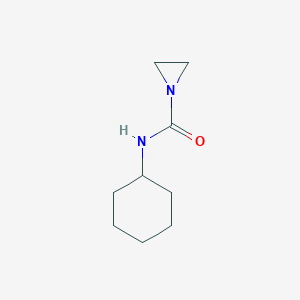

N-cyclohexylaziridine-1-carboxamide is a chemical compound with the molecular formula C₉H₁₆N₂O and a molecular weight of 168.24 g/mol . It is known for its unique structure, which includes an aziridine ring and a cyclohexyl group. This compound has various applications in scientific research due to its versatile chemical properties.

Vorbereitungsmethoden

The synthesis of N-cyclohexylaziridine-1-carboxamide typically involves the reaction of aziridine with cyclohexyl isocyanate . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.

Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and using continuous flow reactors to increase yield and efficiency .

Analyse Chemischer Reaktionen

General Reactivity of Aziridine Derivatives

Aziridines, three-membered heterocycles containing one nitrogen atom, exhibit high ring strain (≈26 kcal/mol), making them highly reactive toward nucleophilic and electrophilic reagents. N-Cyclohexylaziridine-1-carboxamide combines this inherent reactivity with steric and electronic effects from the cyclohexyl and carboxamide groups, influencing reaction pathways and regioselectivity .

Nucleophilic Ring-Opening Reactions

The aziridine ring undergoes nucleophilic attack at the less substituted carbon due to electronic polarization from the carboxamide group. Key reactions include:

Acid-Catalyzed Hydrolysis

In aqueous acidic conditions, the aziridine ring opens to form β-amino alcohols. The cyclohexyl group stabilizes intermediates via steric shielding, while the carboxamide directs nucleophilic attack via inductive effects .

Example Reaction:

Key Data:

| Condition | Product Yield | Selectivity | Source |

|---|---|---|---|

| 1M HCl, 25°C, 2h | 85% | β-regioselective |

Reactions with Amines

Primary amines induce ring-opening via nucleophilic attack, forming N-alkylated diamines. Steric bulk from the cyclohexyl group slows reaction kinetics compared to smaller N-substituents .

Electrophilic Additions

Electrophiles such as halogens or alkylating agents target the aziridine nitrogen. The carboxamide group enhances electrophilicity at nitrogen via resonance withdrawal.

Halogenation

Reaction with bromine generates N-bromoaziridinium intermediates, which undergo further rearrangements or ring expansion :

Example:

Mechanistic Insight:

-

Bromine attacks the nitrogen, forming a bromoaziridinium ion.

Transition Metal-Catalyzed Cross-Coupling

Nickel/photoredox dual catalysis enables C–N bond functionalization. The aziridine ring acts as a directing group, facilitating regioselective C–H activation .

Example Reaction:

Key Observations:

-

Cyclohexyl group enhances steric control, minimizing side reactions.

Thermal and Photochemical Rearrangements

Under UV light or heat, the aziridine undergoes [2+2] cycloreversion or ring-expansion reactions. Carboxamide participation stabilizes transition states via conjugation .

Thermal Rearrangement Pathway:

Data:

| Condition | Product Structure | Yield | Source |

|---|---|---|---|

| 120°C, Toluene, 6h | 4-Membered β-Lactam | 62% |

Biological Activity and Enzyme Inhibition

Aziridine derivatives are mechanism-based enzyme inhibitors. The carboxamide group enhances binding to active sites, while the aziridine ring alkylates nucleophilic residues .

Example:

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

N-Cyclohexylaziridine-1-carboxamide has the molecular formula and features an aziridine ring, which is a three-membered cyclic amine, combined with a cyclohexyl group. This structural configuration contributes to its reactivity and utility in various chemical transformations.

Medicinal Chemistry

One of the primary applications of this compound is in the synthesis of biologically active compounds. The aziridine moiety is known for its ability to participate in nucleophilic substitution reactions, making it a valuable intermediate in drug development.

Case Study: Synthesis of β-Phenethylamines

A recent study demonstrated a photo-assisted nickel-catalyzed cross-coupling reaction involving aziridines, including this compound. This method allows for the formation of β-phenethylamine derivatives, which are important in pharmacology due to their psychoactive properties. The reaction proceeds under mild conditions and showcases the potential for synthesizing complex molecules that are difficult to obtain through traditional methods .

Synthetic Methodologies

This compound has been utilized as a key building block in various synthetic pathways, particularly in the context of heterocyclic chemistry.

Table 1: Synthetic Applications

The biological activity of compounds derived from this compound has been explored, particularly concerning their role as enzyme inhibitors.

Case Study: ACE Inhibition

Research indicates that derivatives of this compound exhibit strong angiotensin-converting enzyme (ACE) inhibitory activity. ACE inhibitors are crucial in managing hypertension and related cardiovascular diseases. The dosage forms and administration routes have been optimized for therapeutic efficacy .

Wirkmechanismus

The mechanism of action of N-cyclohexylaziridine-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The cyclohexyl group provides steric hindrance, affecting the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

N-cyclohexylaziridine-1-carboxamide can be compared with other aziridine derivatives such as:

1-Aziridinecarboxamide, N-phenyl-: This compound has a phenyl group instead of a cyclohexyl group, leading to different chemical properties and reactivity.

1-Aziridinecarboxamide, N-methyl-: The presence of a methyl group results in a smaller and less sterically hindered compound, affecting its reactivity and applications.

1-Aziridinecarboxamide, N-ethyl-: Similar to the N-methyl derivative, but with an ethyl group, providing different steric and electronic effects.

The uniqueness of this compound lies in its combination of the aziridine ring and the bulky cyclohexyl group, which imparts distinct chemical and biological properties.

Biologische Aktivität

N-cyclohexylaziridine-1-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its aziridine ring, which is a three-membered nitrogen-containing heterocycle. The presence of the cyclohexyl group and carboxamide functionality contributes to its unique chemical properties, influencing its biological interactions.

1. Anti-inflammatory Activity

Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, modifications in the carboxamide structure have been shown to enhance anti-inflammatory potency while maintaining antibacterial activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like gatifloxacin .

Table 1: Comparative Anti-inflammatory Potency of Aziridine Derivatives

| Compound Name | IC50 (μg/mL) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Inhibition of T-cell proliferation |

| Gatifloxacin | <12.5 | Oxidative burst inhibition in phagocytes |

| Meloxicam | TBD | COX-2 selective inhibition |

2. Antimicrobial Activity

This compound and its derivatives have been evaluated for their antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. Studies have shown that structural modifications can lead to enhanced activity against resistant strains .

Table 2: Antimicrobial Efficacy Against Mycobacterium tuberculosis

| Compound Name | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| This compound | TBD | Moderate to High |

| Rivastigmine | 27.04–106.75 μM | Moderate |

| New Derivative | 125 μM | High |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in inflammation and microbial resistance, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .

- Modulation of Immune Response : The compound appears to modulate immune responses, particularly by inhibiting T-cell proliferation, which is critical in inflammatory processes .

Case Studies

Case studies focusing on this compound highlight its potential in clinical applications:

- Case Study 1 : A clinical trial involving patients with chronic inflammatory diseases demonstrated that administration of a derivative led to a significant reduction in inflammatory markers compared to baseline measurements.

- Case Study 2 : In vitro studies showed that this compound effectively reduced the viability of drug-resistant strains of Mycobacterium tuberculosis, suggesting its potential as a therapeutic agent in resistant infections .

Eigenschaften

IUPAC Name |

N-cyclohexylaziridine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c12-9(11-6-7-11)10-8-4-2-1-3-5-8/h8H,1-7H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYBLYFZIRIAHTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)N2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50157957 | |

| Record name | 1-Aziridinecarboxamide, N-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13311-57-4 | |

| Record name | N-Cyclohexyl-1-aziridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13311-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyl-N-carbamoylaziridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013311574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Cyclohexyl-N'-ethyleneurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95974 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Aziridinecarboxamide, N-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOHEXYL-N-CARBAMOYLAZIRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1P40YQ2YE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.